molecular formula C10H10FNO B13167559 2-(Azetidin-1-yl)-3-fluorobenzaldehyde

2-(Azetidin-1-yl)-3-fluorobenzaldehyde

Cat. No.: B13167559
M. Wt: 179.19 g/mol
InChI Key: RBKXBQXHEUNHLX-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-3-fluorobenzaldehyde is a chemical compound that features a fluorine atom attached to a benzaldehyde ring, with an azetidine ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-3-fluorobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the fluorobenzaldehyde moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the iodine-catalyzed synthesis under microwave irradiation, which provides a green and practical method for the synthesis of azetidinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of microwave irradiation and catalytic processes can be adapted for larger-scale production to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-(Azetidin-1-yl)-3-fluorobenzoic acid.

    Reduction: 2-(Azetidin-1-yl)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-3-fluorobenzaldehyde is unique due to the presence of both the azetidine ring and the fluorobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

2-(azetidin-1-yl)-3-fluorobenzaldehyde

InChI

InChI=1S/C10H10FNO/c11-9-4-1-3-8(7-13)10(9)12-5-2-6-12/h1,3-4,7H,2,5-6H2

InChI Key

RBKXBQXHEUNHLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=CC=C2F)C=O

Origin of Product

United States

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